2-(2-nitrophenoxy)-N'-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-nitrophenoxy)-N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide: is a complex organic compound with a fascinating structure. Let’s break it down:
2-(2-nitrophenoxy): This part of the compound consists of a nitro group (NO₂) attached to a phenoxy (C₆H₅O) group.
N’-[(E)-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene]acetohydrazide: This portion contains an acetohydrazide (CH₃CONHNH₂) scaffold, with a furan ring (C₄H₄O) and a trifluoromethylphenyl group (C₆H₄F₃) attached.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example
Major Products: These reactions can yield various products, such as substituted acetohydrazides or derivatives of the furan and phenyl moieties.
Scientific Research Applications
Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.
Biology and Medicine: Investigations focus on its biological activity, potential as a drug candidate, or use in prodrug design.
Industry: The compound might find applications in materials science, catalysis, or specialty chemicals.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, we can highlight its uniqueness within the acetohydrazide family. Similar compounds include other acetohydrazides with diverse substituents.
Properties
Molecular Formula |
C20H14F3N3O5 |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)-N-[(E)-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H14F3N3O5/c21-20(22,23)14-5-3-4-13(10-14)17-9-8-15(31-17)11-24-25-19(27)12-30-18-7-2-1-6-16(18)26(28)29/h1-11H,12H2,(H,25,27)/b24-11+ |
InChI Key |
XEAFOLREVOHVFB-BHGWPJFGSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC=C(O2)C3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.